molecular formula C8H8INO3 B6255566 methyl 3-amino-5-hydroxy-4-iodobenzoate CAS No. 909854-11-1

methyl 3-amino-5-hydroxy-4-iodobenzoate

Cat. No.: B6255566
CAS No.: 909854-11-1
M. Wt: 293.1
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Description

Methyl 3-amino-5-hydroxy-4-iodobenzoate is a substituted benzoate ester featuring amino (-NH₂), hydroxy (-OH), and iodo (-I) groups at positions 3, 5, and 4, respectively, on the aromatic ring, with a methyl ester group at position 1. Its molecular formula is C₈H₈INO₃, and its molecular weight is approximately 297.06 g/mol.

highlights the preparation of methyl-3-amino-4-hydroxybenzoate through cyclization with aryl acids , while describes iodinated aromatic precursors like 4-iodoaniline (mp 61–63°C) . These methods imply that iodination could be achieved using electrophilic substitution or metal-catalyzed coupling reactions.

Properties: The presence of polar substituents (NH₂, OH) and the heavy iodine atom likely increases its melting point compared to simpler benzoates.

Properties

CAS No.

909854-11-1

Molecular Formula

C8H8INO3

Molecular Weight

293.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-5-hydroxybenzoic acid.

    Iodination: The aromatic ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium.

    Esterification: The iodinated product is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Large quantities of 3-amino-5-hydroxybenzoic acid are iodinated using industrial-grade iodine and oxidizing agents.

    Continuous Esterification: The iodinated intermediate is continuously esterified with methanol in a reactor, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amino group can be reduced to an alkyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex organic molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of 3-amino-5-hydroxy-4-azidobenzoate or 3-amino-5-hydroxy-4-thiobenzoate.

    Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.

    Reduction: Formation of methyl 3-alkylamino-5-hydroxy-4-iodobenzoate.

    Coupling: Formation of biaryl or alkyne-linked derivatives.

Scientific Research Applications

Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 3-amino-5-hydroxy-4-iodobenzoate with analogous benzoate esters and iodinated aromatics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key References
This compound C₈H₈INO₃ 297.06 3-NH₂, 4-I, 5-OH Not Reported Inferred
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 313.54 4-NH₂, 2-Cl, 5-I Not Reported
Methyl 3-amino-4-hydroxybenzoate C₈H₉NO₃ 167.16 3-NH₂, 4-OH Not Reported
Methyl 2-(4-chlorobenzoyloxy)-5-iodobenzoate C₁₅H₁₀ClIO₅ 432.60 2-OBzCl, 5-I Not Reported
4-Iodoaniline C₆H₆IN 219.02 4-NH₂, 1-I 61–63

Key Observations :

  • Substituent Effects: The iodine atom in this compound enhances molecular weight and polarizability compared to non-halogenated analogs.
  • Hydrogen Bonding : The NH₂ and OH groups in the target compound facilitate hydrogen bonding, likely increasing solubility in polar solvents compared to iodobenzene derivatives lacking these groups .

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